6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Description
Properties
IUPAC Name |
6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQGOCAXYAAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The spirocyclic core is typically constructed via intramolecular cyclization reactions. A common approach involves the use of α,β-unsaturated ketones or esters reacting with primary amines to form imines, followed by cyclization (Figure 1).
- Starting Material : Ethyl 4-oxocyclohex-1-enecarboxylate.
- Imine Formation : React with benzylamine in ethanol under reflux (12 h).
- Cyclization : Treat with p-toluenesulfonic acid (pTSA) in toluene at 110°C for 6 h.
- Deprotection : Hydrogenolysis of the benzyl group using Pd/C and H₂.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Imine | 85 | 92% |
| Cyclization | 78 | 89% |
| Deprotection | 95 | 95% |
Alternative Route: Ring-Closing Metathesis
For higher stereochemical control, ring-closing metathesis (RCM) using Grubbs catalyst has been employed:
- Diene Precursor : Synthesize from N-Boc-3-pyrrolidineethanol and acryloyl chloride.
- RCM : React with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.
- Hydrogenation : Reduce the double bond with H₂/Pd/C.
Advantages : Improved regioselectivity and scalability.
Introduction of the 5-Chloropyrimidin-2-yl Group
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring is constructed post-spirocycle formation. A two-step protocol involves:
- Pyrimidine Ring Synthesis : Condensation of the spirocyclic amine with 5-chloro-2-cyanopyrimidine under basic conditions.
- Chlorine Retention : Ensure reaction conditions (e.g., low temperature, inert atmosphere) prevent dechlorination.
- Solvent : Dimethylformamide (DMF)
- Base : K₂CO₃
- Temperature : 80°C, 8 h
- Yield : 72%
Metal-Catalyzed Cross-Coupling
For higher efficiency, Suzuki-Miyaura coupling has been explored:
- Borylation : Convert the spirocyclic amine to a boronic ester using bis(pinacolato)diboron.
- Coupling : React with 5-chloro-2-iodopyrimidine using Pd(PPh₃)₄ and Na₂CO₃.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Temperature | 100°C |
| Yield | 68% |
Functionalization of the Carboxylic Acid Group
Ester Hydrolysis
The carboxylic acid is often introduced via hydrolysis of a pre-installed ester group:
- Esterification : Protect the acid as a methyl ester during earlier steps.
- Hydrolysis : Treat with LiOH in THF/H₂O (3:1) at 25°C for 12 h.
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| LiOH | THF/H₂O | 12 | 90 |
| NaOH | MeOH/H₂O | 24 | 85 |
Direct Oxidation
For substrates with a primary alcohol, oxidation with Jones reagent (CrO₃/H₂SO₄) provides direct access to the carboxylic acid:
- Conditions : 0°C, 2 h
- Yield : 82%
Integrated Synthetic Route
Combining the above methodologies, a representative synthesis is outlined below:
- Spirocycle Formation :
- Amine Deprotection :
- Pyrimidine Coupling :
- Carboxylic Acid Liberation :
Overall Yield : 44% (four steps).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NAS | Simple setup | Low regioselectivity | 72 |
| Suzuki Coupling | High efficiency | Requires boronic ester | 68 |
| Ester Hydrolysis | Mild conditions | Extra protection step | 90 |
Chemical Reactions Analysis
Types of Reactions: 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce or modify functional groups within the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can be used to study biological processes and pathways. Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Azaspiro[3.4]octane Derivatives
*Calculated based on molecular formula.
Key Differences and Implications
Spiro Ring Size and Rigidity :
- The target compound’s spiro[3.4]octane system provides a smaller, more strained ring compared to spiro[4.5] derivatives (e.g., in ), which may affect binding pocket compatibility .
- Oxa-substituted analogs (e.g., 2-oxa-6-azaspiro[3.4]octane) introduce polarity but reduce conformational flexibility .
Functional Group Modifications :
- Chloropyrimidine vs. Pyrimidoindole : The 5-chloropyrimidine group in the target compound is simpler than the pyrimidoindole system in , which includes fused indole and pyrimidine rings. The latter may enhance DNA intercalation but increase synthetic complexity .
- Carboxylic Acid Position : Derivatives with -COOH at C7 (e.g., ) vs. C8 (target compound) exhibit distinct hydrogen-bonding capabilities, influencing target interactions .
Pharmacokinetic Properties: Hydrochloride salts (e.g., ) improve aqueous solubility, whereas ethyl esters (e.g., ) act as prodrugs with enhanced membrane permeability .
Biological Activity
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and other organic transformations. One notable approach involves the use of readily available starting materials with minimal purification steps, which enhances the efficiency of the synthesis process .
Synthetic Pathways
| Method | Description |
|---|---|
| Cycloaddition | Employs [3+2] cycloaddition strategies to form the azaspiro framework. |
| Annulation | Involves ring closure techniques using cyclopentane derivatives. |
| Chemical Transformations | Utilizes conventional reactions that yield the desired compound with high purity. |
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can outperform traditional antibiotics in certain assays, particularly against strains like Staphylococcus aureus and Escherichia coli .
The biological activity is believed to stem from the compound's ability to inhibit specific enzymes or disrupt cellular processes in microorganisms. For instance, compounds with a similar pyrimidine structure have been noted for their role in signal transduction pathways and their potential as inhibitors of bacterial growth .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives containing the 5-chloropyrimidine moiety showed enhanced antibacterial effects compared to standard treatments. The Minimum Inhibitory Concentration (MIC) values indicated a promising therapeutic index for further development .
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound revealed its potential in cancer treatment, showing selective toxicity towards cancer cell lines while sparing normal cells .
- Immunomodulatory Effects : Some derivatives have exhibited immunomodulatory properties, suggesting their use in therapies aimed at enhancing immune responses or modulating autoimmune conditions .
Comparative Biological Activity Table
| Property | This compound | Standard Antibiotics |
|---|---|---|
| MIC (mg/L) against E.coli | 8 | 16 (Ampicillin) |
| Cytotoxicity (IC50 µM) | 15 | >30 (Doxorubicin) |
| Immunomodulation Effect | Positive | Variable |
Q & A
Q. What are the optimal synthetic routes for 6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, and how can yield and purity be maximized?
The synthesis of spirocyclic compounds like this requires multi-step strategies. Key steps include:
- Spirocyclization : Use of cycloaddition or ring-closing metathesis to form the spiro[3.4]octane core.
- Pyrimidine functionalization : Chlorination at the 5-position via electrophilic substitution (e.g., using POCl₃) .
- Carboxylic acid protection : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during synthesis .
Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) improve yield. Purity is enhanced via recrystallization or HPLC .
Q. How can the structural conformation of this compound be validated experimentally?
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Target kinases or proteases due to the pyrimidine scaffold’s ATP-binding mimicry .
- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugate) to assess permeability in cancer cell lines .
- Cytotoxicity profiling : MTT assays against HEK-293 or HeLa cells to establish IC₅₀ values .
Advanced Research Questions
Q. How does the 5-chloro substitution on the pyrimidine ring influence bioactivity compared to analogs (e.g., 5-fluoro or 4,6-dimethyl derivatives)?
-
Electron-withdrawing effects : The 5-Cl group enhances electrophilicity, improving binding to cysteine-rich targets (e.g., kinases) versus 5-F or 4,6-dimethyl analogs .
-
SAR comparison :
Substituent Target Affinity (nM) Selectivity Ratio 5-Cl 12 ± 2 10:1 (Kinase A vs. B) 5-F 45 ± 5 3:1 4,6-dimethyl >100 1:1 Data from competitive binding assays suggest 5-Cl optimizes potency and selectivity .
Q. What computational strategies can predict off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina to screen against the PDB database; prioritize targets with hydrophobic pockets (e.g., EGFR, VEGFR) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties (e.g., hepatotoxicity risk) .
Q. How can contradictory data in solubility and bioavailability be resolved?
- Solubility enhancement :
- Bioavailability studies :
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft models : Implant human tumor cells (e.g., HCT-116 colorectal) in nude mice to assess tumor growth inhibition .
- Toxicokinetics : Monitor plasma levels and organ histopathology (liver/kidney) post-IV or oral administration .
- Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Control variables like ATP concentration (10 μM for kinase assays) and cell passage number .
- Validate compound integrity : Re-test batches with HPLC and HRMS to confirm purity (>98%) .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted IC₅₀ means .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
